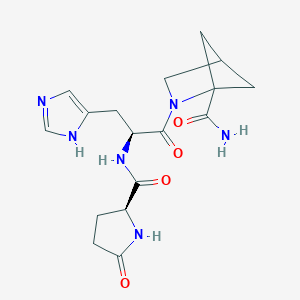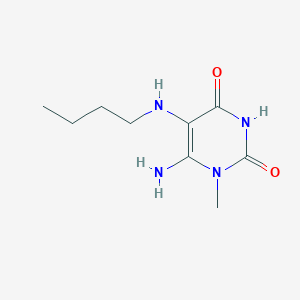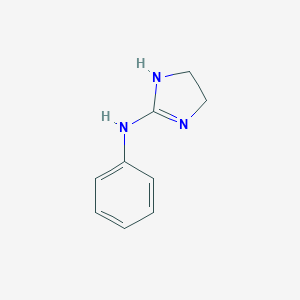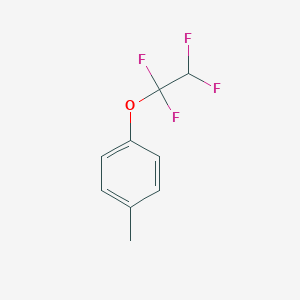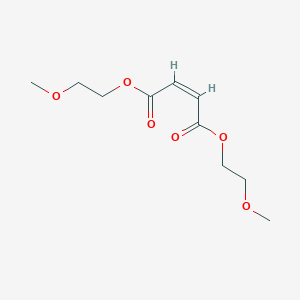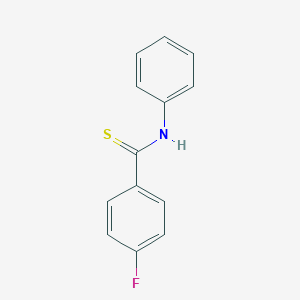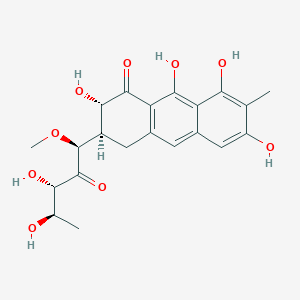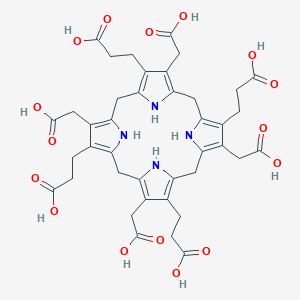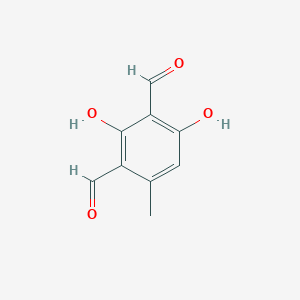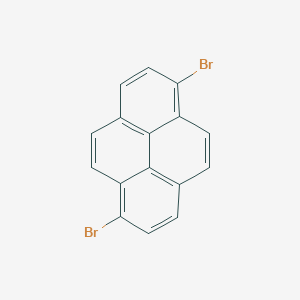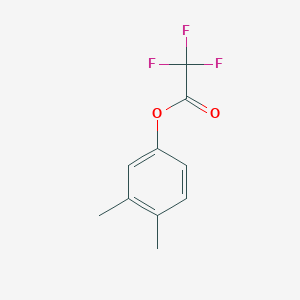
(3,4-Dimethylphenyl) 2,2,2-trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dimethylphenyl) 2,2,2-trifluoroacetate, also known as DMPA-TFA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 256.23 g/mol. DMPA-TFA is commonly used as a reagent in organic synthesis, as well as in biochemical and physiological research.
作用機序
The mechanism of action of (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate involves the activation of specific enzymes and proteins through the formation of covalent bonds with cysteine residues. This covalent modification induces a conformational change in the protein, leading to its activation. The selectivity of (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate for certain enzymes and proteins is due to the specific location of cysteine residues within their active sites.
生化学的および生理学的効果
(3,4-Dimethylphenyl) 2,2,2-trifluoroacetate has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation. Additionally, (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate has been shown to improve insulin sensitivity and glucose uptake in adipocytes, suggesting a potential role in the treatment of diabetes.
実験室実験の利点と制限
One advantage of using (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate in lab experiments is its selectivity for specific enzymes and proteins. This allows researchers to study the effects of activating these targets without interfering with other cellular processes. Additionally, (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate is stable and easy to handle, making it a convenient reagent for synthetic and biochemical studies.
However, a limitation of using (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate is its potential toxicity. It has been shown to induce oxidative stress and DNA damage in certain cell types, and its effects on long-term health are not yet fully understood.
将来の方向性
There are several potential future directions for research involving (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate. One area of interest is its potential use in the treatment of cancer. Studies have shown that (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate can induce apoptosis in cancer cells, and further research may reveal its potential as a therapeutic agent.
Another area of future research is the development of new selective activators using (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate as a template. By modifying the structure of (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate, it may be possible to create new compounds with even greater selectivity and potency for specific enzymes and proteins.
Finally, further research is needed to fully understand the long-term effects of (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate on human health. While it has shown promise in a variety of applications, its potential toxicity must be carefully evaluated before it can be used in clinical settings.
合成法
The synthesis of (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate involves the reaction of 3,4-dimethylphenol with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds through an acid-catalyzed esterification mechanism to produce (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate. The purity of the compound can be improved through recrystallization.
科学的研究の応用
(3,4-Dimethylphenyl) 2,2,2-trifluoroacetate has been widely used in scientific research due to its ability to selectively activate certain enzymes and proteins. It has been shown to activate protein kinase C (PKC), which is involved in a variety of cellular processes including cell growth, differentiation, and apoptosis. (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate has also been used to activate the transcription factor nuclear factor kappa B (NF-κB), which plays a role in the immune response and inflammation.
特性
CAS番号 |
1957-55-7 |
|---|---|
製品名 |
(3,4-Dimethylphenyl) 2,2,2-trifluoroacetate |
分子式 |
C10H9F3O2 |
分子量 |
218.17 g/mol |
IUPAC名 |
(3,4-dimethylphenyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C10H9F3O2/c1-6-3-4-8(5-7(6)2)15-9(14)10(11,12)13/h3-5H,1-2H3 |
InChIキー |
VZDBXQOEWSTLFJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC(=O)C(F)(F)F)C |
正規SMILES |
CC1=C(C=C(C=C1)OC(=O)C(F)(F)F)C |
同義語 |
Trifluoroacetic acid 3,4-dimethylphenyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



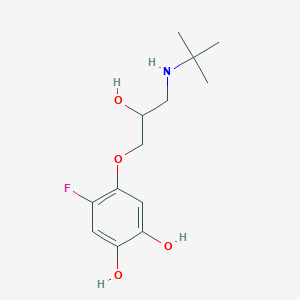
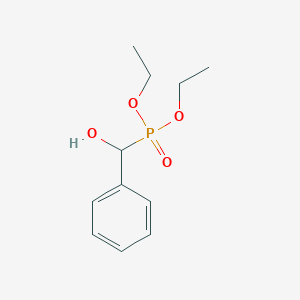
![3,5-Dimethylbenzo[b]thiophene](/img/structure/B158624.png)
